Atuliflapon

FLAP inhibition Human whole blood assay LTB4 biosynthesis

Atuliflapon (AZD5718) is a synthetic, orally active small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP) with a molecular formula of C24H26N6O3 and a molecular weight of 446.50 g/mol. As a FLAP inhibitor, it attenuates the 5-lipoxygenase pathway, thereby reducing the biosynthesis of pro-inflammatory and vasoactive leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes.

Molecular Formula C24H26N6O3
Molecular Weight 446.5 g/mol
CAS No. 2041075-86-7
Cat. No. B605769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtuliflapon
CAS2041075-86-7
SynonymsAZD5718;  AZD-5718;  AZD 5718
Molecular FormulaC24H26N6O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=CC=C(C=C2)C(=O)C3CCCCC3C(=O)NC4=C5C(=O)NCCN5N=C4
InChIInChI=1S/C24H26N6O3/c1-14-12-19(29-28-14)15-6-8-16(9-7-15)22(31)17-4-2-3-5-18(17)23(32)27-20-13-26-30-11-10-25-24(33)21(20)30/h6-9,12-13,17-18H,2-5,10-11H2,1H3,(H,25,33)(H,27,32)(H,28,29)/t17-,18-/m1/s1
InChIKeyROTWSDMXHVGAHZ-QZTJIDSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atuliflapon (AZD5718) CAS 2041075-86-7: Baseline Characterization for FLAP Inhibitor Procurement


Atuliflapon (AZD5718) is a synthetic, orally active small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP) with a molecular formula of C24H26N6O3 and a molecular weight of 446.50 g/mol [1]. As a FLAP inhibitor, it attenuates the 5-lipoxygenase pathway, thereby reducing the biosynthesis of pro-inflammatory and vasoactive leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes [2]. The compound has been advanced to Phase 2 clinical evaluation for coronary artery disease (CAD) and asthma, and is characterized by once-daily oral dosing, reversible target binding, and a defined drug-drug interaction profile [3].

FLAP pathway inhibition study fit for leukotriene biosynthesis models
Orally active small molecule for in vivo model-response studies
Phase 2 clinical-stage compound for translational cardiovascular research
Well-characterized CYP3A4 DDI profile supports polypharmacy research models

Atuliflapon vs. Other FLAP Inhibitors: Why Compound Selection Requires Quantitative Discrimination


The FLAP inhibitor class encompasses structurally diverse chemotypes with substantial variation in target binding affinity, functional potency in physiologically relevant human whole blood, cytochrome P450 interaction liability, and clinical development stage [1]. Substituting Atuliflapon with another FLAP inhibitor such as GSK2190915 (fiboflapon), MK-591 (quiflapon), or BAY-X 1005 (veliflapon) without quantitative justification may compromise experimental reproducibility, alter drug-drug interaction risk profiles, or deviate from clinically validated exposure-response relationships [2]. The following evidence guide provides the quantitative basis for distinguishing Atuliflapon from its closest comparators.

Target
Atuliflapon
Phase 2 CAD development, whole blood LTB4 IC50 39 nM
Substitutes
GSK2190915
Asthma-focused, lower whole blood potency may shift model response
MK-591
Discontinued, high lipophilicity may alter disposition context
BAY-X 1005
Limited by early metabolic constraints; not interchangeable
Selection requires quantitative review of functional potency, DDI profile, and clinical-stage context.

Atuliflapon Quantitative Differentiation Evidence: Head-to-Head and Cross-Study FLAP Inhibitor Comparisons


Atuliflapon Human Whole Blood LTB4 Suppression IC50 vs. GSK2190915 (Fiboflapon)

In a physiologically relevant human whole blood assay measuring inhibition of LTB4 production, Atuliflapon (AZD5718) demonstrates an IC50 of 39 nM [1]. This represents an approximately 1.9-fold greater functional potency compared to GSK2190915 (fiboflapon), which exhibits an IC50 of 76 nM under comparable assay conditions . Both compounds show higher potency in isolated FLAP binding assays (Atuliflapon: 2.0-6.3 nM; GSK2190915: 2.9 nM), but the whole blood data provide a more translationally relevant comparator due to the inclusion of plasma protein binding and cellular context.

Whole Blood LTB4 IC50
Cross-study context
Atuliflapon: 39 nM
GSK2190915: 76 nM
Reported greater functional potency in complex matrix context
Human whole blood; calcium ionophore stimulation
FLAP inhibition Human whole blood assay LTB4 biosynthesis Anti-inflammatory

Atuliflapon FLAP Binding Affinity (IC50) vs. GSK2190915 and MK-591

In a FLAP competition binding assay using COS-7 cell membranes expressing human FLAP with [3H]-MK0591 as tracer, Atuliflapon (AZD5718) exhibits an IC50 of 6.3 nM (pIC50 = 8.2) [1]. Alternative binding assay formats report an IC50 of 2.0 nM [2]. For comparison, GSK2190915 (fiboflapon) shows a FLAP binding IC50 of 2.9 nM , while MK-591 (quiflapon) demonstrates an IC50 of 1.6 nM [3]. While MK-591 appears slightly more potent in the binding assay, it is an earlier-generation compound with distinct structural and pharmacokinetic properties and has not been advanced to the same clinical development stage for cardiovascular indications.

FLAP Binding IC50
Cross-study context
2.0–6.3 nM
Binding affinity alone may not translate to functional potency
Competition binding assay; COS-7 membranes
FLAP Binding affinity Competition binding assay In vitro pharmacology

Atuliflapon CYP3A4 Inhibition Liability vs. Earlier FLAP Inhibitors

Early clinical studies suggested time- and dose-dependent pharmacokinetics of Atuliflapon, raising a potential concern for CYP3A4 inhibition. However, a dedicated drug-drug interaction study with midazolam (a sensitive CYP3A4 substrate) and subsequent physiologically based pharmacokinetic (PBPK) modeling demonstrated that Atuliflapon is a weak inhibitor of CYP3A4, with the validated PBPK model predicting only a minor PK effect on CYP3A4-metabolized co-administered drugs [1]. This represents an improved safety profile relative to earlier frontrunner FLAP inhibitor compounds, which enabled progression to Phase 2 clinical evaluation [2]. In contrast, BAY-X 1005 (veliflapon) development was limited by metabolic and pharmacokinetic constraints, and MK-591 is characterized by high lipophilicity (cLogP = 9.01) that may confer different drug disposition properties [3].

CYP3A4 DDI Profile
Model-informed context
Weak inhibitor; minor predicted PK effect
Supports polypharmacy study context
Clinical DDI study with midazolam; PBPK modeling
CYP3A4 Drug-drug interaction Metabolic stability PBPK modeling

Atuliflapon DMSO Solubility for In Vitro Assay Preparation

Atuliflapon exhibits high solubility in DMSO, with reported values of ≥60 mg/mL to 125 mg/mL (279.96 mM) with ultrasonic assistance . In comparison, (S)-veliflapon ((S)-BAY X 1005) demonstrates DMSO solubility of 100 mg/mL (276.68 mM) . While both compounds offer practical solubility for in vitro experimentation, Atuliflapon's superior solubility profile facilitates the preparation of concentrated stock solutions, which is advantageous for high-throughput screening formats and assays requiring high final compound concentrations while minimizing DMSO vehicle effects.

DMSO Solubility
Data to verify
≥60–125 mg/mL
Supports preparation of concentrated stock solutions
Source-specific review recommended
Solubility DMSO In vitro assay Formulation

Atuliflapon Clinical Phase 2 Efficacy Data in Coronary Artery Disease

Atuliflapon (AZD5718) is being evaluated in the PASSIVATE Phase 2a trial (NCT04601467), a randomized, double-blind, placebo-controlled study investigating whether 12 months of treatment with 125 mg once-daily oral AZD5718 modifies coronary plaque volume in patients with acute myocardial infarction [1]. This cardiovascular outcomes-focused trial is distinct from the clinical development paths of other FLAP inhibitors. GSK2190915 (fiboflapon) has been evaluated primarily for asthma, with Phase 2 studies showing no significant improvement in asthma control relative to placebo [2]. MK-591 (quiflapon) has been investigated for asthma and prostate cancer, but not for coronary artery disease. BAY-X 1005 (veliflapon) development for cardiovascular indications did not progress beyond early clinical evaluation.

Phase 2 CAD Trial
Endpoint context
PASSIVATE (NCT04601467)
Coronary plaque modification endpoint context
12-month, placebo-controlled; 125 mg QD
Coronary artery disease Phase 2a Plaque volume Cardiovascular inflammation

Atuliflapon (AZD5718) Optimal Research Applications Based on Quantitative Differentiation Evidence


Translational Cardiovascular Inflammation Research Requiring Clinically Validated FLAP Inhibition

Atuliflapon is the preferred FLAP inhibitor for preclinical and translational studies focused on coronary artery disease, atherosclerosis, and post-myocardial infarction inflammation. The compound's advancement to Phase 2a clinical evaluation for coronary plaque modification (PASSIVATE trial, NCT04601467) provides a direct translational link between in vitro pharmacology, in vivo animal models, and human cardiovascular pathophysiology that is not available for other FLAP inhibitors [1]. Researchers investigating the role of leukotriene-mediated inflammation in vascular biology should select Atuliflapon to maximize the clinical relevance and translational potential of their findings.

In Vitro Studies Requiring High Potency in Physiologically Relevant Human Whole Blood Assays

For experiments where target engagement must be demonstrated in a complex biological matrix that incorporates plasma protein binding and cellular components, Atuliflapon offers a distinct advantage over GSK2190915. With an IC50 of 39 nM in the human whole blood LTB4 inhibition assay compared to 76 nM for GSK2190915, Atuliflapon provides approximately 1.9-fold greater functional potency in this translationally relevant system [2]. This property makes Atuliflapon the superior choice for ex vivo pharmacodynamic assays and for establishing exposure-response relationships that are more predictive of in vivo efficacy.

Drug-Drug Interaction Studies and Polypharmacy Model Systems

Atuliflapon's well-characterized, weak CYP3A4 inhibition profile, validated through clinical DDI studies and PBPK modeling, makes it the FLAP inhibitor of choice for studies involving co-administered CYP3A4 substrates or for research programs that require a compound with minimal metabolic interaction liability [3]. This is particularly relevant for cardiovascular disease models where co-administration with statins, antiplatelet agents, or antihypertensives is anticipated. In contrast, earlier-generation FLAP inhibitors possess less well-defined DDI profiles or more pronounced metabolic liabilities that may confound experimental interpretation.

High-Throughput Screening and Assay Development Requiring High Solubility

Atuliflapon's high DMSO solubility (≥60 mg/mL, up to 125 mg/mL with ultrasonic assistance) facilitates the preparation of concentrated stock solutions for automated liquid handling and high-throughput screening platforms . This practical formulation advantage reduces the volume of organic solvent required per assay well, minimizes DMSO-related cellular toxicity artifacts, and enables testing across a wide concentration range in dose-response studies without exceeding recommended vehicle concentrations. Laboratories conducting large-scale FLAP inhibitor screens or developing novel FLAP-targeted assays should consider Atuliflapon as their primary tool compound based on this favorable physicochemical property.

Application
Selection Property
Validation Focus
Translational cardiovascular inflammation research
Phase 2 clinical-stage FLAP inhibitor with CAD endpoint context
Model-response and plaque-modification endpoint review
Physiologically relevant whole blood target engagement studies
Reported functional potency in complex biological matrix
Whole blood LTB4 suppression assay context
Polypharmacy and DDI research models
Weak CYP3A4 inhibition profile
PBPK model-informed DDI endpoint context
High-throughput FLAP inhibitor screening
High DMSO solubility
Stock solution preparation and vehicle-effect review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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